1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C13H14N4 and a molecular weight of 226.28 g/mol It is characterized by the presence of a cyclohexyl group attached to a benzotriazole ring, which is further substituted with a carbonitrile group
Preparation Methods
The synthesis of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile typically involves the reaction of cyclohexylamine with 1,2,3-benzotriazole-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Cyclohexyl-1,2,3-benzotriazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may result in different chemical and biological properties.
1-Cyclohexyl-1,2,3-benzotriazole-5-methyl: This compound has a methyl group instead of a carbonitrile group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-9-10-6-7-13-12(8-10)15-16-17(13)11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOUMNCIFSQQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C#N)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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